AL-8810
AL-8810
AL-8810 is a prostaglandin F2α receptor antagonist
Brand Name:
Vulcanchem
CAS No.:
246246-19-5
VCID:
VC0517791
InChI:
InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1
SMILES:
C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O
Molecular Formula:
C24H31FO4
Molecular Weight:
402.5 g/mol
AL-8810
CAS No.: 246246-19-5
Inhibitors
VCID: VC0517791
Molecular Formula: C24H31FO4
Molecular Weight: 402.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 246246-19-5 |
---|---|
Product Name | AL-8810 |
Molecular Formula | C24H31FO4 |
Molecular Weight | 402.5 g/mol |
IUPAC Name | (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid |
Standard InChI | InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 |
Standard InChIKey | WTYSXBKKVNOOIX-JTGCGUAKSA-N |
Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O |
SMILES | C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O |
Canonical SMILES | C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O |
Appearance | Solid powder |
Description | AL-8810 is a prostaglandin F2α receptor antagonist |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid AL 8810 AL-8810 |
Reference | 1: Ahmad SF, Akoum A, Horne AW. Selective modulation of the prostaglandin F2α pathway markedly impacts on endometriosis progression in a xenograft mouse model. Mol Hum Reprod. 2015 Dec;21(12):905-16. doi: 10.1093/molehr/gav056. PubMed PMID: 26472819. 2: Säfholm J, Manson ML, Bood J, Delin I, Orre AC, Bergman P, Al-Ameri M, Dahlén SE, Adner M. Prostaglandin E2 inhibits mast cell-dependent bronchoconstriction in human small airways through the E prostanoid subtype 2 receptor. J Allergy Clin Immunol. 2015 Nov;136(5):1232-9.e1. doi: 10.1016/j.jaci.2015.04.002. PubMed PMID: 25962903. 3: Glushakov AV, Robbins SW, Bracy CL, Narumiya S, Doré S. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury. J Neuroinflammation. 2013 Oct 30;10:132. doi: 10.1186/1742-2094-10-132. PubMed PMID: 24172576; PubMed Central PMCID: PMC3907016. |
PubChem Compound | 5311238 |
Last Modified | Nov 11 2021 |
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